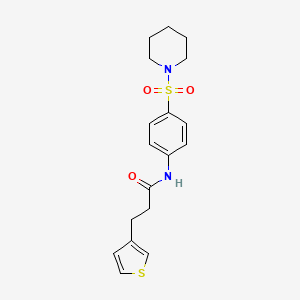
N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide specifically targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. BTK is activated upon BCR engagement and phosphorylates downstream effectors, leading to the activation of various signaling pathways that promote cell survival and proliferation. N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide has been shown to induce apoptosis and cell cycle arrest in B-cells by inhibiting BTK signaling. In addition, N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide has been reported to modulate the function of other immune cells, including T-cells, natural killer (NK) cells, and dendritic cells. N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide has several advantages as a research tool, including its high potency and specificity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cells. However, N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide also has some limitations, including its potential off-target effects on other kinases and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the development of N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide as a therapeutic agent. One area of interest is the use of N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide in combination with other drugs, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor effects. Another area of interest is the exploration of N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide in autoimmune diseases and inflammatory disorders, where BTK signaling has been implicated in the pathogenesis of these conditions. Finally, the development of more potent and selective BTK inhibitors, such as N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide, may lead to the discovery of new therapeutic targets for the treatment of B-cell malignancies and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide involves the reaction of 4-piperidin-1-ylsulfonylphenylamine with 3-bromo-1-(thiophen-3-yl)propan-1-one in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, followed by a reductive amination step to yield N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide as a white solid.
Applications De Recherche Scientifique
N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide inhibits BTK phosphorylation and downstream signaling pathways, resulting in the induction of apoptosis and cell cycle arrest in B-cells. In vivo studies have demonstrated that N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide suppresses tumor growth and prolongs survival in mouse models of B-cell malignancies.
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-18(9-4-15-10-13-24-14-15)19-16-5-7-17(8-6-16)25(22,23)20-11-2-1-3-12-20/h5-8,10,13-14H,1-4,9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXWZVKGUTBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)

![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)

![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7536539.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)

![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)


![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)